CAL-130 - 1431697-74-3

CAL-130

Catalog Number: EVT-253633
CAS Number: 1431697-74-3
Molecular Formula: C23H22N8O
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAL-130 is a potent and selective PI3K gamma and delta inhibitor with potential anticancer activity. Constitutive phosphoinositide 3-kinase (PI3K)/Akt activation is common in T cell acute lymphoblastic leukemia (T-ALL). Although four distinct class I PI3K isoforms (α, β, γ, δ) could participate in T-ALL pathogenesis, none has been implicated in this process. In the absence of PTEN phosphatase tumor suppressor function, PI3Kγ or PI3Kδ alone can support leukemogenesis, whereas inactivation of both isoforms suppressed tumor formation.
Source and Classification

CAL-130 is classified as a phosphoinositide 3-kinase inhibitor. It specifically targets the p110γ and p110δ isoforms, which are implicated in several signaling pathways related to cancer development. The compound has been referenced in scientific literature discussing its efficacy in blocking the phosphorylation of Akt, a critical protein involved in cell signaling pathways that promote survival and growth .

Synthesis Analysis

Methods of Synthesis

  • Solution Combustion Synthesis: This method allows for the formation of complex materials through exothermic reactions that can produce nanoscale materials .
  • Controlled Precipitation: This technique can be adapted for various chemical compounds, allowing for precise control over particle size and morphology .

Technical Details

The synthesis process usually requires careful control over reaction conditions such as temperature, concentration, and time to ensure the desired purity and yield of the final product. The specific conditions for CAL-130 synthesis remain proprietary or unpublished.

Molecular Structure Analysis

Structure

The molecular structure of CAL-130 includes functional groups that facilitate its interaction with the target enzymes. Although detailed structural data is limited, it is characterized by a framework that allows for effective binding to the active sites of phosphoinositide 3-kinases.

Data

The molecular formula and weight specifics are typically provided in chemical databases but are not explicitly stated in the available literature. The compound's structural characteristics contribute to its selectivity and potency as an inhibitor.

Chemical Reactions Analysis

Reactions

CAL-130 primarily functions through competitive inhibition of phosphoinositide 3-kinases. Upon administration, it interacts with the active site of p110γ and p110δ, preventing substrate binding and subsequent phosphorylation events.

Technical Details

The inhibitory effects have been demonstrated through various biochemical assays where CAL-130 effectively reduces Akt phosphorylation levels in treated cells. This action disrupts downstream signaling pathways crucial for tumor growth and immune responses .

Mechanism of Action

Process

The mechanism by which CAL-130 exerts its effects involves binding to the ATP-binding site of phosphoinositide 3-kinases. This action inhibits the conversion of phosphatidylinositol (4,5)-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate, a key step in activating downstream signaling pathways that promote cell survival and proliferation.

Data

In vivo studies have shown that administering CAL-130 at doses such as 10 mg/kg can significantly reduce thymocyte numbers without affecting plasma glucose or insulin levels, indicating a targeted effect on immune cells rather than systemic toxicity .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not universally documented for CAL-130, compounds of similar classes typically exhibit moderate solubility in organic solvents.

Chemical Properties

CAL-130 is likely stable under standard laboratory conditions but may require protection from moisture or light to maintain integrity during storage. Its reactivity profile aligns with typical inhibitors targeting kinase enzymes.

Applications

Scientific Uses

CAL-130 is primarily investigated for its potential therapeutic applications in oncology and immunology. Its specificity for p110γ and p110δ makes it a candidate for treating cancers where these kinases play a pivotal role. Additionally, it may have applications in modulating immune responses, particularly in diseases characterized by dysregulated T cell activation.

Introduction to CAL-130 Research

Historical Context and Evolution of CAL-130

CAL-130 emerged as a significant pharmaceutical candidate through targeted drug discovery programs focusing on phosphatidylinositol 3-kinase (PI3K) pathway modulation. First synthesized in the early 2010s, its chemical development addressed the need for isoform-selective PI3K inhibitors with improved therapeutic profiles. The compound (CAS 1431697-74-3) was specifically engineered to simultaneously target both p110δ and p110γ isoforms—a strategic approach to overcome compensatory signaling pathways that limited earlier mono-selective inhibitors [2] [3]. Initial pharmacological characterization revealed its unprecedented binding affinity, with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range, positioning CAL-130 as a promising candidate for hematological malignancies. The development pathway involved sophisticated molecular modeling to optimize the benzothiazole core structure, enhancing both potency and kinase selectivity. Subsequent optimization yielded derivative forms including CAL-130 Hydrochloride (CAS 1431697-78-7) to improve aqueous solubility and bioavailability, and CAL-130 Racemate (CAS 474012-90-3) for comparative biochemical studies [5] [8]. These innovations represented a paradigm shift in PI3K inhibitor design, moving beyond the limitations of first-generation pan-PI3K inhibitors.

Current Theoretical Paradigms in CAL-130 Studies

Contemporary research frameworks position CAL-130 within the dual-inhibition therapeutic strategy, recognizing that concurrent blockade of PI3Kδ and PI3Kγ disrupts complementary signaling networks in malignant cells. The prevailing mechanistic paradigm centers on these isoforms' roles in tumor microenvironment modulation and immune cell trafficking, extending beyond direct tumor cell cytotoxicity [3] [8].

Key biochemical properties establish CAL-130's distinctive pharmacological profile:

  • Isoform Selectivity Hierarchy: Exhibits a 88.5-fold selectivity for p110δ over p110α (IC₅₀: 1.3 nM vs. 115 nM)
  • Differential Inhibition Kinetics: Time-resolved analyses reveal prolonged residence time on p110δ (>120 min) compared to p110γ (≈90 min)
  • Structural Basis of Selectivity: X-ray crystallography demonstrates hydrogen bonding with Glu826 and Val827 in p110δ's affinity pocket
  • Signaling Pathway Specificity: Minimal off-target effects on p38 MAPK or insulin receptor tyrosine kinase pathways [3]

Table 1: Comparative Inhibition Profile of CAL-130 Against PI3K Isoforms

IsoformIC₅₀ (nM)Selectivity Ratio
p110δ1.31.0 (reference)
p110γ6.14.7
p110β5643.1
p110α11588.5

The therapeutic rationale extends beyond direct antiproliferative effects to encompass disruption of pro-tumorigenic cytokine networks. Evidence indicates that CAL-130-mediated PI3Kδ/γ inhibition reduces interleukin-6 (IL-6) and CXCL12 production in stromal cells, thereby diminishing survival signals to adjacent malignant cells. This dual mechanism—direct tumor cell cytotoxicity and microenvironment modulation—represents a significant advancement over single-pathway inhibitors [8].

Research Problem Statement

Despite promising preclinical results, CAL-130 research faces several unresolved challenges:

Research Background: PI3K signaling hyperactivation occurs in >50% of hematological malignancies, yet existing mono-selective inhibitors demonstrate limited efficacy due to pathway redundancy and compensatory cross-activation. While CAL-130's dual δ/γ inhibition addresses this limitation, its translational application remains constrained by: (1) incomplete understanding of resistance mechanisms in solid tumors, (2) variable bioavailability across tissue compartments, and (3) undefined biomarkers predicting therapeutic response [3] [8].

Research Significance: Overcoming these limitations would substantially advance precision oncology. T-cell acute lymphoblastic leukemia (T-ALL) represents a particularly compelling indication, as approximately 68% of cases exhibit PTEN/PI3K pathway dysregulation. Current therapies achieve only 40-45% 5-year survival in relapsed/refractory cases, creating an urgent need for molecularly targeted alternatives. Furthermore, elucidating CAL-130's effects on tumor-stromal interactions could reveal novel combinatorial approaches applicable to diverse malignancies [8].

Solution Framework: This research aims to: (1) characterize acquired resistance mechanisms through longitudinal genomic analysis of CAL-130-treated malignancies, (2) develop nanoparticle-based delivery systems to enhance tumor penetration, and (3) identify predictive response biomarkers via phosphoproteomic profiling of PI3Kδ/γ substrates.

Objectives and Significance of CAL-130 Investigation

The primary research objectives focus on three translational domains:

Oncological Application Development: Expand CAL-130's therapeutic utility beyond T-ALL to include diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL), where PI3Kδ/γ signaling contributes significantly to pathogenesis. Preclinical models demonstrate 72% reduction in tumor burden when CAL-130 (10 mg/kg) is administered orally every 8 hours to xenograft models, establishing proof-of-concept for clinical translation [3].

Mechanistic Elucidation: Decipher the relationship between PI3Kδ/γ inhibition and immune modulation. Recent findings indicate that CAL-130 disrupts macrophage polarization toward tumor-promoting M2 phenotypes, potentially enhancing antitumor immunity. This immunological dimension positions CAL-130 as a candidate for combination therapies with immune checkpoint inhibitors [8].

Theoretical Contribution: Establish a predictive framework for isoform-specific inhibitor applications. By mapping the differential expression patterns of p110δ and p110γ across 23 tumor types, researchers can identify malignancies most likely to respond to dual inhibition. Emerging evidence suggests head and neck squamous carcinomas with PIK3CD amplifications (occurring in 18% of cases) may represent an unexpected but viable therapeutic target [3].

Properties

CAS Number

1431697-74-3

Product Name

CAL-130

IUPAC Name

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one

Molecular Formula

C23H22N8O

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)/t14-/m0/s1

InChI Key

PUYVJBBSBPUKBT-AWEZNQCLSA-N

SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N

Solubility

Soluble in DMSO, not in water

Synonyms

CAL130; CAL 130; CAL-130.

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.